molecular formula C11H15N B13359521 3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline

3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13359521
M. Wt: 161.24 g/mol
InChI Key: ALLPRVVGAJZNQT-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H15N. It belongs to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. This compound is characterized by the presence of two methyl groups at the 3rd and 6th positions of the tetrahydroisoquinoline ring system. It is a colorless, viscous liquid that is soluble in most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Bischler-Napieralski reaction is often preferred due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to affect dopamine metabolism and exhibit neuroprotective properties. The compound may inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective effects . Additionally, it may interact with the glutamatergic system, providing further neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 3rd and 6th positions enhances its stability and reactivity compared to other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3,6-dimethyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H15N/c1-8-3-4-10-7-12-9(2)6-11(10)5-8/h3-5,9,12H,6-7H2,1-2H3

InChI Key

ALLPRVVGAJZNQT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)C

Origin of Product

United States

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